

Acetyl Hexapeptide-38: A Technical Guide to its Molecular Structure and Synthesis

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Compound of Interest

Compound Name: Acetyl hexapeptide 38

Cat. No.: B1575536

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Introduction

Acetyl hexapeptide-38 is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its targeted volume-enhancing effects. This technical guide provides an in-depth overview of its molecular structure, a detailed methodology for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and a summary of its key quantitative properties. Furthermore, it elucidates the signaling pathway through which Acetyl hexapeptide-38 is understood to exert its biological effects.

Molecular Structure

Acetyl hexapeptide-38 is a synthetically derived hexapeptide with the amino acid sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH₂.^{[1][2][3][4][5]} The peptide is N-terminally acetylated and C-terminally amidated. These modifications are crucial for enhancing its stability and bioavailability by protecting it from enzymatic degradation by exopeptidases.

The systematic IUPAC name for Acetyl hexapeptide-38 is N-acetyl-L-seryl-L-valyl-L-valyl-L-valyl-L-arginyl-L-threoninamide. Its molecular formula is C₃₀H₅₆N₁₀O₉, and it has a molecular weight of approximately 700.83 g/mol.^{[4][5]}

Physicochemical and Biological Properties

A summary of the key quantitative data for Acetyl hexapeptide-38 is presented in the table below. This includes its molecular identifiers, physicochemical characteristics, and reported biological activity.

Parameter	Value	Reference(s)
Molecular Formula	C30H56N10O9	[4] [5]
Molecular Weight	700.83 g/mol	[4] [5]
Amino Acid Sequence	Ac-Ser-Val-Val-Val-Arg-Thr-NH2	[1] [2] [3] [4] [5]
CAS Number	1400634-44-7	[2] [4]
Appearance	White to off-white powder	[4]
Purity (by HPLC)	≥98.0%	[4]
Solubility	Water soluble	
Biological Target	Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)	[1] [2]
Reported PGC-1α Expression Increase	Up to 61.1%	[1] [2]
Reported Lipid Accumulation Increase	Up to 32.4%	[1]

Synthesis of Acetyl Hexapeptide-38

The primary method for the synthesis of Acetyl hexapeptide-38 is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Selection and Preparation:

- **Resin:** Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides. A typical loading capacity is in the range of 0.4-0.8 mmol/g.
- **Swelling:** The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour prior to the first amino acid coupling.

2. Amino Acid Coupling Cycles (Iterative): This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Thr, Arg, Val, Val, Val, Ser).

- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes). This exposes the free amine for the next coupling step.
- **Washing:** The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
- **Amino Acid Activation and Coupling:** The incoming Fmoc-protected amino acid (e.g., Fmoc-L-Val-OH) is pre-activated using a coupling agent. A common activation solution consists of the amino acid, a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated mixture is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The side chains of Threonine and Serine are typically protected with a tert-butyl (tBu) group, and Arginine with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
- **Washing:** After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and by-products.

3. N-Terminal Acetylation:

- Following the final amino acid coupling and Fmoc deprotection, the N-terminus of the peptide is acetylated. This is achieved by treating the peptide-resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

4. Cleavage and Deprotection:

- The peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed by treating the peptide-resin with a cleavage cocktail. A standard cleavage cocktail for peptides with Arg(Pbf) and tBu-protected residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage process. The cleavage reaction is typically carried out for 2-3 hours at room temperature.

5. Precipitation, Purification, and Lyophilization:

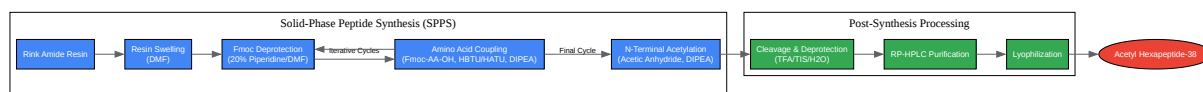
- The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
- The crude peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical mobile phase system consists of a gradient of acetonitrile in water, both containing 0.1% TFA.
- Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.

6. Characterization:

- The identity and purity of the synthesized Acetyl hexapeptide-38 are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Visualizations

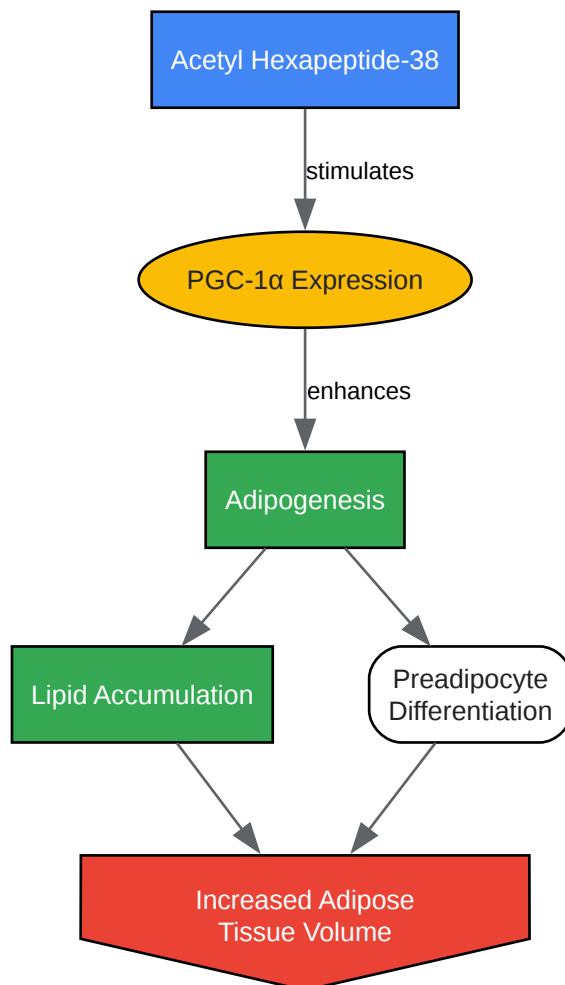
Synthesis Workflow



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Caption: A flowchart illustrating the key stages of Acetyl hexapeptide-38 synthesis.

Signaling Pathway



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Caption: The signaling cascade initiated by Acetyl hexapeptide-38.

Mechanism of Action

Acetyl hexapeptide-38 exerts its biological effects by stimulating the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).^{[1][2]} PGC-1α is a transcriptional coactivator that plays a pivotal role in the regulation of cellular energy metabolism. By increasing the expression of PGC-1α, Acetyl hexapeptide-38 enhances the process of adipogenesis, which is the formation of mature fat cells (adipocytes) from precursor cells. This leads to a greater accumulation of lipids within the adipocytes, resulting in an increase in the volume of adipose tissue in the targeted area. In vitro studies have

demonstrated that treatment with Acetyl hexapeptide-38 can significantly increase both PGC-1 α expression and lipid accumulation.[1]

Conclusion

Acetyl hexapeptide-38 is a well-defined synthetic peptide with a specific molecular structure and a clear mechanism of action related to the stimulation of adipogenesis. Its synthesis via Fmoc-SPPS is a robust and well-established process, allowing for the production of high-purity peptide for research and development. The information provided in this technical guide offers a comprehensive resource for professionals in the fields of chemical synthesis, cosmetic science, and drug development who are interested in the properties and production of Acetyl hexapeptide-38.

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